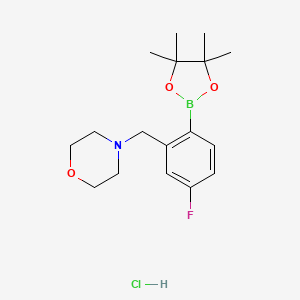

4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

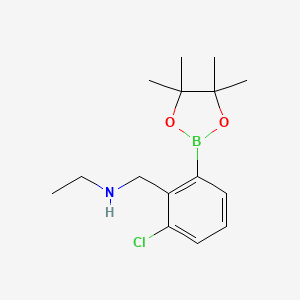

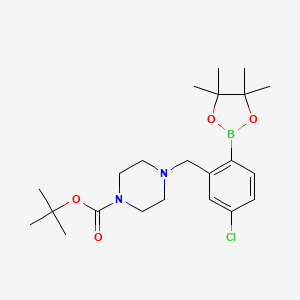

4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride is a chemical compound with the CAS Number: 2096340-34-8 . It has a molecular weight of 357.66 . The IUPAC name for this compound is 4-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine hydrochloride .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C17H25BFNO3.ClH/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20;/h5-6,11H,7-10,12H2,1-4H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 357.66 . It is stored at refrigerated temperatures .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester, HCl is in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials . The pinacol ester serves as a stable organoboron reagent that undergoes transmetalation with palladium catalysts, facilitating the coupling process.

Organic Synthesis of Functionalized Molecules

The compound is utilized in the organic synthesis of various functionalized molecules. Its boronic acid moiety can react with different organic substrates, leading to the formation of diverse chemical structures. This versatility is crucial for the development of new medicinal compounds and advanced materials .

Drug Discovery and Development

In drug discovery, 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester, HCl is used to create libraries of chemical compounds. These libraries are screened for biological activity, which is a fundamental step in identifying new drug candidates .

Neutron Capture Therapy

Boron-containing compounds like this one are explored for their potential use in neutron capture therapy, a type of cancer treatment. The boron isotope absorbs neutrons and undergoes nuclear reactions that destroy cancer cells .

Material Science

In material science, the compound’s ability to form stable complexes with various metals can be exploited to create new materials with unique properties. These materials could have applications in electronics, catalysis, and energy storage .

Analytical Chemistry

The compound can also be used as a reagent in analytical chemistry to detect and quantify other substances. Its specific reactivity with certain functional groups makes it a valuable tool for chemical analysis .

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester, HCl is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as those in the compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s stability and bioavailability could be influenced by pH and other factors in the biological environment .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .

properties

IUPAC Name |

4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO3.ClH/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20;/h5-6,11H,7-10,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKVMJICBIBFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCOCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester Hydrochloride | |

CAS RN |

2096340-34-8 |

Source

|

| Record name | Morpholine, 4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)